(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one is a complex organic compound with the molecular formula and a molecular weight of 424.58 g/mol. This compound features a unique structure characterized by two indole-derived moieties connected to a heptadienone backbone. The presence of multiple double bonds and the indole groups suggests potential for various chemical reactivity and biological activity .
These reactions can be useful for synthesizing derivatives or modifying the compound for specific applications .
Research indicates that (2E,5E)-1,7-bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Additionally, compounds with similar indole structures have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
The synthesis of (2E,5E)-1,7-bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one typically involves the following steps:
This compound has potential applications in various fields:
Interaction studies of (2E,5E)-1,7-bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one have been conducted to understand its binding affinities and mechanisms of action at the molecular level. These studies often involve:
Such studies are crucial for elucidating the therapeutic potential of this compound .
Several compounds share structural similarities with (2E,5E)-1,7-bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(1H-Indol-3-yl)-1H-indole | C16H12N2 | Contains dual indole structures but lacks the heptadiene component. |
| 6-Methoxyindole | C10H9NO | A simpler indole derivative with different electronic properties. |
| 1-Methylindole | C10H9N | Similar nitrogen-containing heterocycle but without conjugated double bonds. |
The uniqueness of (2E,5E)-1,7-bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one lies in its dual indole architecture combined with a heptadiene framework that enhances its reactivity and biological activity compared to these simpler analogs .
The development of metal-free synthetic routes has emerged as a sustainable alternative for constructing bis-indolyl frameworks. A notable advancement involves iodine-catalyzed cascade condensations between α,β-unsaturated acetylenic aldehydes and substituted indoles, achieving gram-scale synthesis of bis(indolyl)propynes under ambient conditions. This methodology demonstrates exceptional functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on both indole rings.
The reaction mechanism proceeds through sequential aldehyde activation and nucleophilic indole addition, with iodine (10 mol%) facilitating both the initial iminium formation and subsequent cyclization steps. Kinetic studies reveal complete conversion within 2 hours at room temperature for most substrates, with isolated yields ranging from 75–96% across 50 derivatives. Comparative analysis of catalytic systems shows significant advantages over traditional metal-mediated approaches:
| Catalyst System | Reaction Time | Yield Range | Temperature | Scale Compatibility |
|---|---|---|---|---|
| Iodine (10 mol%) | 2–4 h | 75–96% | 25°C | Gram-scale |
| CuI/PPh₃ | 12–24 h | 60–85% | 80°C | Milligram-scale |
| Pd(OAc)₂ | 24–48 h | 45–78% | 100°C | Milligram-scale |
This transition metal-free protocol eliminates costly metal catalysts while maintaining high stereochemical fidelity in the (E,E)-configured product.
The construction of the heptadien-4-one linker requires precise control over conjugation length and regiochemistry. Organocatalytic strategies employing cinchona alkaloids have enabled stereodivergent synthesis of α,β-unsaturated ketone intermediates. A key innovation involves the use of triethylamine hydroiodide as a bifunctional catalyst for deoxygenative coupling of propargyl alcohols with indole derivatives.
The reaction proceeds via a tandem hydroamination-cyclization mechanism:
Experimental evidence from deuterium labeling studies confirms the concerted nature of the electrocyclization step, with activation barriers of 18–22 kcal/mol depending on substituent effects. The table below summarizes optimal conditions for polyene formation:
| Substrate Pair | Catalyst Loading | Solvent | Time | Yield | E:Z Ratio |
|---|---|---|---|---|---|
| Indole/Propargyl | 5 mol% Et₃N·HI | Neat | 20 min | 83% | >99:1 |
| N-Methylindole/Propargyl | 10 mol% Bipyridyl | C₆D₆ | 22 h | 92% | 95:5 |
| 5-Bromoindole/Propargyl | 15 mol% Cinchona | Toluene | 48 h | 86% | 98:2 |
These methods achieve exceptional control over conjugation length through careful modulation of solvent polarity and catalyst architecture.
Post-synthetic modification of the bis-indolylidene core enables precise adjustment of optoelectronic properties. Knoevenagel-type condensations with active methylene compounds provide access to extended π-systems while maintaining the (E,E)-configuration. Recent work demonstrates that treatment with malononitrile derivatives in the presence of 4,4′-bipyridyl catalysts induces quantitative conversion to tetracyclic architectures within 24 hours.
Electronic effects follow distinct Hammett correlations (ρ = +0.78 for electron-withdrawing groups, ρ = -0.45 for electron-donating groups), indicating differential stabilization of transition states during functionalization. Key transformations include:
The table below quantifies electronic effects of common substituents:
| Substituent (R) | λmax (nm) | ε (×10⁴ M⁻¹cm⁻¹) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| -H | 428 | 2.1 | -5.2 | -3.1 |
| -NO₂ | 467 | 3.4 | -5.8 | -3.6 |
| -NMe₂ | 401 | 1.7 | -4.9 | -2.8 |
| -CF₃ | 445 | 2.9 | -5.5 | -3.4 |
These modifications enable tailored design of bis-indolylidene derivatives for applications ranging from organic electronics to molecular sensing.